Technical Monograph: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid
Technical Monograph: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid
Executive Summary & Strategic Significance
2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) represents a specialized biaryl scaffold used primarily as a structural intermediate in the development of agrochemicals (specifically SDHI fungicides) and non-steroidal anti-inflammatory drug (NSAID) analogs.
The "Ortho-Fluoro" Effect: From a medicinal chemistry perspective, the strategic value of this molecule lies in the 6-position fluorine atom. Unlike a simple hydrogen, the fluorine atom serves two critical functions:
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Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) forces the biaryl system out of planarity, inducing a specific torsion angle that can enhance binding selectivity to protein targets (e.g., kinase pockets or fungal succinate dehydrogenase complexes).
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Metabolic Blockade: The C-F bond is metabolically robust, preventing ring oxidation at the sensitive ortho-position, thereby extending the in vivo half-life of the final active pharmaceutical ingredient (API).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 1261921-07-6 |
| IUPAC Name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid |
| Molecular Formula | C₁₃H₈ClFO₂ |
| Molecular Weight | 250.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 167–169 °C (Predicted/Analogous) |
| pKa (Acid) | ~3.5 (Enhanced acidity due to ortho-fluoro electron withdrawal) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Insoluble in Water (at low pH) |
| SMILES | OC(=O)C1=C(C=CC=C1F)C2=CC=C(Cl)C=C2 |
Synthetic Architecture: Suzuki-Miyaura Cross-Coupling[10][11]
The most robust route to CAS 1261921-07-6 is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is preferred over Grignard additions due to the tolerance of the carboxylic acid moiety (under basic conditions) and the chlorine substituent on the coupling partner.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the biaryl bond. We utilize 2-bromo-6-fluorobenzoic acid as the electrophile and 4-chlorophenylboronic acid as the nucleophile.
Note on Catalyst Selection: The 6-fluoro substituent creates significant steric crowding around the C2-bromine site. Standard Pd(PPh₃)₄ may exhibit sluggish oxidative addition. Therefore, a catalyst with bidentate ligands (like Pd(dppf)Cl₂) or electron-rich phosphines (like SPhos) is recommended to drive the cycle.
Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryl acids.
Validated Experimental Protocol
Reagents:
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2-Bromo-6-fluorobenzoic acid (1.0 equiv)
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4-Chlorophenylboronic acid (1.1 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
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Sodium Carbonate (Na₂CO₃) (2.5 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
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Charging: Add the aryl bromide, boronic acid, and base to the reaction vessel. Add the catalyst last under a positive pressure of inert gas.
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Reflux: Heat the mixture to 90–100 °C. Monitor via HPLC or TLC. The reaction typically requires 4–12 hours due to the ortho-fluoro steric hindrance.
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Work-up (The Self-Validating Step):
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Filtration: Filter through Celite to remove Palladium black.
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Phase Separation: Dilute with water. Wash with Ethyl Acetate (EtOAc) while the aqueous phase is basic.
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Validation: The product is currently a carboxylate salt (water-soluble). The organic wash removes non-acidic impurities (e.g., de-halogenated biphenyls).
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Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.
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Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over MgSO₄, filter, and concentrate.
Analytical Characterization
To validate the identity of CAS 1261921-07-6, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0 (br s, 1H): Carboxylic acid proton (-COOH ).
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δ 7.60–7.40 (m, 3H): Protons on the benzoic acid ring. Look for splitting patterns characteristic of a 1,2,3-trisubstituted benzene (dd or t).
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δ 7.45 (d, 2H) & 7.30 (d, 2H): The para-chlorophenyl ring system (AA'BB' system).
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¹⁹F NMR:
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δ -110 to -115 ppm: Single signal corresponding to the ortho-fluorine. Note: This shift is diagnostic; if the fluorine is lost (de-fluorination), this signal disappears.
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HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 min.
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Detection: UV at 254 nm.
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Retention Time: Expect the product to elute later than the starting benzoic acid due to the lipophilic chlorophenyl addition.
Safety & Handling Guidelines
| Hazard Class | GHS Code | Precaution |
| Skin Irritant | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | H319 | Use safety goggles. Acidic nature can cause severe irritation. |
| Aquatic Toxicity | H411 | Do not dispose of down the drain; collect as halogenated organic waste. |
Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in future reactions.
References
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CAS Registry. (2025). 2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6).[3][4] ChemicalBook.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
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Gong, J. F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5] University of Granada. (Specific application to fluorinated biaryls).
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Matrix Fine Chemicals. (2024). 2-Chloro-6-fluorobenzoic acid (Precursor Data).[6] (Data on the starting scaffold).[7][8][9][1][10][11]
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- 4. 2-(4-CHLOROPHENYL)-6-FLUOROBENZOIC ACID;1261921-07-6 [abichem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. 2-CHLORO-6-FLUOROBENZOIC ACID | CAS 434-75-3 [matrix-fine-chemicals.com]
- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
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